molecular formula C5H7N3O2 B1604972 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 20989-02-0

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1604972
CAS No.: 20989-02-0
M. Wt: 141.13 g/mol
InChI Key: UMEHPGXESZPRFZ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with an aminomethyl group at the 6-position and two keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-pyrimidine-2,4-dione with formaldehyde and a suitable amine under controlled conditions. The reaction typically requires a catalyst, such as Cu(OTf)2, and is carried out under aerobic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free and catalyst-free methods, such as mechanochemical synthesis, are also being explored for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both aminomethyl and keto groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(aminomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEHPGXESZPRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310334
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20989-02-0
Record name 20989-02-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g (0.623 mole) of 6-chloromethylpyrimidine-2,4-dione and 200 ml of anhydrous ammonia was allowed to react overnight in a sealed bomb at about 20° C. The solid residue was slurried in ethyl acetate, and was then separated by filtration and washed sequentially with water and methanol to provide 6-aminomethylpyrimidine-2,4-dione, m.p. 295°-297° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
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6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
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Reactant of Route 6
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

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